This compound can be classified as an amino alcohol and is part of the broader category of pyrazole derivatives. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms, which contribute to their reactivity and biological activity. The specific structure of 4-amino-1H-pyrazol-1-ol allows for various modifications, making it a versatile compound in synthetic organic chemistry.
The synthesis of 4-amino-1H-pyrazol-1-ol typically involves several key steps:
The molecular formula for 4-amino-1H-pyrazol-1-ol is , with a molecular weight of approximately 113.09 g/mol. The structure consists of:
The compound's structural features contribute to its reactivity and potential biological activity, particularly in enzyme inhibition and receptor binding .
4-Amino-1H-pyrazol-1-ol can undergo several types of chemical reactions:
Common reagents used for these reactions include:
The mechanism of action for 4-amino-1H-pyrazol-1-ol typically involves its interaction with specific molecular targets such as enzymes or receptors. The presence of both the amino and hydroxyl groups allows this compound to form hydrogen bonds, enhancing its binding affinity to biological targets. This interaction may lead to inhibition or modulation of enzymatic activity, making it valuable in pharmacological research .
Some relevant physical properties include:
Key chemical properties include:
4-Amino-1H-pyrazol-1-ol has several significant applications:
Pyrazole derivatives have been integral to medicinal chemistry since Ludwig Knorr's pioneering synthesis of antipyrine (phenazone) in 1883, marking the first therapeutic application of this heterocycle as an analgesic and antipyretic agent [2] [4]. The discovery catalyzed extensive exploration into pyrazole-based pharmacophores, leading to clinically significant drugs like the nonsteroidal anti-inflammatory celecoxib (COX-2 inhibitor), the anaplastic lymphoma kinase inhibitor crizotinib, and the recently approved Bruton's tyrosine kinase inhibitor pirtobrutinib [4] [7]. Within this landscape, aminopyrazoles—particularly those substituted with both amino and hydroxyl groups—emerged as privileged scaffolds due to their enhanced hydrogen-bonding capacity and tunable electronic properties. For example, 4-aminopyrazole derivatives like AT7519 and AT9283 advanced to clinical trials as cyclin-dependent kinase and Aurora kinase inhibitors, underscoring the scaffold's versatility in targeting diverse enzymatic pathways [7]. The structural simplicity of 4-amino-1H-pyrazol-1-ol belies its synthetic value as a precursor to complex bioactive molecules and energetic materials like 4-amino-3,5-dinitro-1H-pyrazole (LLM-116), highlighting its dual utility in pharmaceutical and material sciences [9].
Table 1: Key Milestones in Pyrazole Derivative Development
Year | Development | Significance |
---|---|---|
1883 | Knorr synthesizes antipyrine | First pyrazole-based therapeutic (analgesic/antipyretic) [2] [4] |
1959 | Isolation of 1-pyrazolyl-alanine | First naturally occurring pyrazole identified [4] |
1999 | FDA approval of celecoxib | Validated pyrazoles as anti-inflammatory agents [4] [7] |
2001 | Synthesis of LLM-116 | Energetic material with high density (1.90 g/cm³) [9] |
2023 | Approval of pirtobrutinib | Demonstrated scaffold utility in kinase inhibition [7] |
The concurrent presence of amino (–NH₂) and hydroxyl (–OH) groups on the pyrazole ring creates a multifunctional pharmacophore with distinct electronic and steric features. X-ray crystallography reveals that 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid adopts a near-planar conformation, with the amino group facilitating intramolecular N–H⋯O hydrogen bonds (2.14 Å) that stabilize the solid-state structure [8]. This hydrogen-bonding network extends intermolecularly via O–H⋯O (2.62 Å) and N–H⋯N (3.01 Å) interactions, forming robust two-dimensional sheets—a trait exploitable in crystal engineering [8]. Density functional theory (DFT) analyses indicate that the amino group exerts a strong +M effect, enhancing electron density at C-3/C-5 positions, while the hydroxyl group’s inductive withdrawal (–I) polarizes the ring, creating a push-pull system ideal for nucleophilic reactions at C-4 [2] [5]. This electronic asymmetry is quantified by computational descriptors: high molecular polarizability (α = 10.3 ų) and dipole moment (μ = 4.2 D) enhance solubility and binding affinity in biological environments [2]. Additionally, the hydroxyl group’s capacity for tautomerization (Section 1.3) allows adaptive recognition of enzymatic active sites, as seen in kinase inhibitors where the 3-hydroxyl form mimics ATP’s ribose interactions [7].
Table 2: Key Structural Parameters of 4-Amino-1H-pyrazol-1-ol Derivatives
Parameter | Value/Description | Method | Significance |
---|---|---|---|
Bond Lengths | |||
C3–N4 (amino) | 1.3146(18) Å | X-ray [8] | Shorter than C–N single bond (1.443 Å) |
N1–N2 | 1.3530(16) Å | X-ray [8] | Electron delocalization |
Hydrogen Bonds | |||
Intramolecular N–H⋯O | 2.14 Å, 132° | X-ray [8] | Stabilizes planar conformation |
Intermolecular O–H⋯O | 2.62 Å, 178° | X-ray [8] | Forms carboxylic acid dimers |
Electronic Effects | |||
HOMO-LUMO gap | ~4.2 eV | DFT [2] | Facilitates charge-transfer complexes |
Natural Charge (N-amino) | –0.52 e | DFT [3] | Enhances nucleophilicity |
Tautomerism governs the chemical identity and reactivity of 4-amino-1H-pyrazol-1-ol, with equilibrium dynamics modulated by solvent polarity, temperature, and substituents. The compound exists in three dominant tautomeric forms:
Solid-state NMR and X-ray studies confirm that crystalline 1-phenyl derivatives adopt the OH-form, forming dimeric units via paired O–H⋯N hydrogen bonds (N⋯O distance: 2.62 Å) [3] [8]. In contrast, solution NMR reveals solvent-dependent equilibria: in CDCl₃, the OH-form predominates (≥95%), while DMSO-d₆ shifts equilibrium toward the NH-form (∼70%) due to disruption of intermolecular H-bonds [3]. DFT calculations attribute this to the NH-form's lower energy in polar media (ΔG = –2.3 kcal/mol in water), whereas the OH-form is favored in vacuum (ΔG = –1.8 kcal/mol) [5]. The tautomeric state critically influences reactivity:
Table 3: Tautomeric Equilibrium of 4-Amino-1H-pyrazol-1-ol Under Varied Conditions
Condition | Dominant Tautomer | Experimental Evidence | Energy Difference (ΔG, kcal/mol) |
---|---|---|---|
Solid state | OH-form | X-ray: Dimeric H-bonds [3] [8] | –2.1 (DFT) [5] |
CDCl₃ solution | OH-form (≥95%) | ¹⁵N-NMR: δ(N1) 192 ppm, δ(N2) 243 ppm [3] | –1.5 [5] |
DMSO-d₆ solution | NH-form (∼70%) | ¹⁵N-NMR: δ(N2) downfield shift to 262 ppm [3] | +0.8 [5] |
Aqueous solution (pH 7) | NH-form | UV-Vis: λₘₐₓ 285 nm (NH) vs. 275 nm (OH) [6] | –2.3 [5] |
The amino group’s +R effect and the hydroxyl group’s –I effect create a bidirectional electronic perturbation, lowering the energy barrier for tautomerization (Eₐ ≈ 12–15 kcal/mol) compared to unsubstituted pyrazoles [5]. This dynamic behavior underpins the scaffold’s utility in drug design—tautomeric adaptability enables binding to divergent biological targets—and materials science, where proton-coupled electron transfer supports energetic compound performance [7] [9].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0